

# Terbium-155: A New Frontier in Oncological Diagnostics

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An In-depth Technical Guide on the Diagnostic Radionuclide **Terbium-155** for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

In the rapidly evolving landscape of nuclear medicine, the quest for radionuclides that can offer precise diagnostic information to guide therapeutic strategies is paramount. **Terbium-155** (155Tb), a radiolanthanide, has emerged as a highly promising candidate for Single Photon Emission Computed Tomography (SPECT) imaging in oncology. Its unique decay characteristics, favorable half-life, and chemical similarity to other therapeutic radiolanthanides position it as a cornerstone of the "matched-pair" theranostic approach, enabling personalized medicine. This technical guide provides a comprehensive overview of 155Tb, from its production and fundamental properties to detailed experimental protocols and preclinical evidence supporting its use as a diagnostic radionuclide in oncology.

## **Core Properties of Terbium-155**

**Terbium-155** is distinguished by its decay properties, which are ideally suited for high-resolution SPECT imaging.[1][2][3] It decays via electron capture to stable Gadolinium-155 (155Gd) with a half-life of 5.32 days.[4][5][6] This half-life is advantageous for studying the biodistribution of radiopharmaceuticals over several days, accommodating the pharmacokinetics of various targeting molecules, from small peptides to larger antibodies.[1][7]



A key feature of  $^{155}$ Tb is its emission of low-energy gamma ( $\gamma$ )-rays, primarily at 86.6 keV (32.0%) and 105.3 keV (25.1%), which are optimal for SPECT imaging, providing excellent image contrast and resolution.[4][5] Notably,  $^{155}$ Tb is one of the few radiolanthanides suitable for SPECT that does not have accompanying  $\beta^+$  or  $\beta^-$  emissions, resulting in a lower radiation dose to the patient during diagnostic procedures.[1][2]

### **Production of Terbium-155**

The availability of <sup>155</sup>Tb in sufficient quantities and high purity is crucial for its clinical translation.[1] Several production routes have been investigated:

- Proton-induced spallation on tantalum (Ta) targets followed by on-line mass separation at facilities like CERN's ISOLDE has been a primary source for preclinical studies.[1][7]
- Cyclotron-based production is being explored to enhance accessibility. This involves proton irradiation of enriched Gadolinium (Gd) targets, primarily through the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb and <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb nuclear reactions.[4][8][9] The <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb reaction has shown higher production yields, though the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction can be performed at lower energies available at many medical cyclotrons.[4]

## The Theranostic Paradigm with Terbium Isotopes

The true potential of <sup>155</sup>Tb is realized within the "terbium quadruplet," a unique family of isotopes of the same element that offer a complete theranostic toolkit.[1][10][11][12] This concept allows for diagnosis, therapy, and post-treatment monitoring using radiopharmaceuticals with identical chemical and pharmacokinetic properties.[1][10][11]

- 152Tb (PET imaging): A positron emitter for high-resolution PET imaging.[1][11]
- 155Tb (SPECT imaging): The diagnostic focus of this guide.
- ¹⁶¹Tb (β⁻ therapy): A therapeutic radionuclide with similar decay characteristics to the clinically established ¹⁷⊓Lu, but with the added benefit of co-emitted Auger electrons, making it particularly effective for treating micrometastases.[¹][²]
- 149Tb (α therapy): An alpha-emitter for high linear energy transfer (LET) targeted alpha therapy.[1]



This matched-pair approach allows for accurate pre-therapeutic dosimetry and patient stratification using <sup>155</sup>Tb-SPECT, followed by targeted radionuclide therapy with <sup>161</sup>Tb or <sup>149</sup>Tb.



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Workflow of the Theranostic Approach with Terbium Isotopes

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies involving <sup>155</sup>Tb.

Table 1: Decay Characteristics of **Terbium-155** 

Property	Value	Reference(s)
Half-life	5.32 days	[4][5][6]
Decay Mode	Electron Capture (EC)	[1][5]
Principal Gamma Emissions	86.6 keV (32.0%)	[4][5]
105.3 keV (25.1%)	[4][5]	
42.3-49.3 keV (various intensities)	[5]	
Average Auger Electrons/decay	13.9	[5]

Table 2: Production of **Terbium-155** via Cyclotron



Nuclear Reaction	Proton Energy	Production Yield	Radionuclidic Purity	Reference(s)
<sup>155</sup> Gd(p,n) <sup>155</sup> Tb	~10 MeV	~200 MBq	High	[4][8]
<sup>156</sup> Gd(p,2n) <sup>155</sup> Tb	~23 MeV	Up to 1.7 GBq	Lower (coproduction of other Tbisotopes)	[4][8]

Table 3: Preclinical SPECT Imaging Performance of 155Tb

Imaging Parameter	Collimator	Value	Reference(s)
Spatial Resolution	High-Energy Ultra- High Resolution (HEUHR)	< 0.85 mm	[5][6]
Ultra-High Sensitivity (UHS)	≥ 1.30 mm	[6]	
Quantitative Accuracy (Recovery Coefficient)	HEUHR	Up to 92%	[6]

Table 4: In Vitro and In Vivo Performance of 155Tb-Radiopharmaceuticals



Radiopharmac eutical	Cell Line <i>l</i> Tumor Model	In Vitro Uptake	Tumor-to- Kidney Ratio (in vivo)	Reference(s)
[ <sup>155</sup> Tb]Tb- DOTATOC	AR42J (somatostatin receptor +)	Not specified	Excellent tumor visualization	[7][8]
[ <sup>155</sup> Tb]Tb-crown- TATE	AR42J	Not specified	6.3 : 1	[13]
[ <sup>155</sup> Tb]Tb-DOTA- NT	HT29 (neurotensin receptor +)	11% at 4 hours	Not specified	[14]
[ <sup>155</sup> Tb]Tb-crown- αMSH	B16F10 (melanoma)	Not specified	Good image contrast, low kidney uptake	[3]

## **Detailed Experimental Protocols**

This section provides synthesized protocols for key experiments in the preclinical evaluation of <sup>155</sup>Tb-based radiopharmaceuticals.

## Radiolabeling of DOTA-conjugated Peptides with <sup>155</sup>Tb

This protocol is based on methods described for labeling somatostatin analogues like DOTATOC and DOTATATE.[4][8]

#### Materials:

- 155TbCl₃ in 0.05 M HCl
- DOTA-conjugated peptide (e.g., DOTATOC)
- Sodium acetate buffer (0.5 M, pH 4.5)
- Metal-free water



- · Reaction vial (e.g., Eppendorf tube)
- Heating block or water bath
- Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control

#### Procedure:

- In a sterile, metal-free reaction vial, add the desired amount of DOTA-conjugated peptide.
- Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.5.
- Carefully add the <sup>155</sup>TbCl<sub>3</sub> solution to the vial. The molar ratio of chelator to radionuclide should be optimized, but a molar activity of up to 100 MBq/nmol has been successfully achieved.[4][8]
- Gently mix the reaction solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[4]
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity. This is typically done using ITLC with a suitable mobile phase or by radio-HPLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.[7]

## In Vitro Cell Uptake and Internalization Assay

This protocol outlines a standard procedure to assess the specific binding and internalization of a <sup>155</sup>Tb-labeled radiopharmaceutical in cancer cells.

#### Materials:

- Cancer cell line expressing the target receptor (and a negative control cell line)
- Cell culture medium and supplements
- 155Tb-labeled radiopharmaceutical



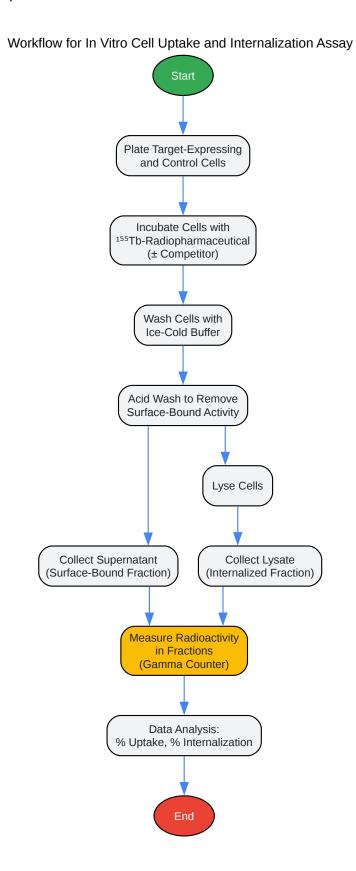
- Binding buffer (e.g., PBS with 1% BSA)
- Acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) to differentiate between membrane-bound and internalized activity
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:

- Cell Plating: Seed cells in 12- or 24-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
- Incubation: Wash the cells with binding buffer. Add the <sup>155</sup>Tb-labeled radiopharmaceutical (at a specific concentration, e.g., 1 nM) to the wells. For competition studies, add an excess of the non-labeled peptide to a subset of wells to determine non-specific binding.
- Time Points: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Termination of Uptake: At each time point, remove the radioactive medium and wash the cells twice with ice-cold binding buffer.
- Internalization Assay:
  - To determine the internalized fraction, add the ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step removes the surface-bound radioactivity.
  - Collect the supernatant (contains surface-bound fraction).
  - Wash the cells once more with the acid wash buffer and pool the supernatants.
  - Lyse the cells with the lysis buffer to release the internalized radioactivity.
- Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.



 Data Analysis: Express the uptake as a percentage of the total added activity and normalize to the cell number or protein content.





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Workflow for In Vitro Cell Uptake and Internalization Assay

## Preclinical SPECT/CT Imaging in Tumor-Bearing Animal Models

This protocol describes a general workflow for in vivo imaging of <sup>155</sup>Tb-labeled radiopharmaceuticals in mouse models of cancer.[6][7]

#### Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
- 155Tb-labeled radiopharmaceutical
- Anesthesia (e.g., isoflurane)
- Small-animal SPECT/CT scanner
- Saline for injection

#### Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Radiopharmaceutical Administration: Administer a defined activity of the <sup>155</sup>Tb-labeled radiopharmaceutical (e.g., 5-15 MBq) via intravenous (tail vein) injection.
- Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 2, 24, 48, 96 hours) to assess the pharmacokinetics and tumor targeting. The animal should be kept under anesthesia and its body temperature maintained during the scan.
- SPECT Acquisition:
  - Position the animal in the center of the scanner's field of view.
  - Set the energy windows for the characteristic gamma peaks of <sup>155</sup>Tb (e.g., 86.6 keV and 105.3 keV).



- Acquire SPECT data over a 360° rotation using a step-and-shoot or continuous rotation mode. The acquisition time per projection will depend on the injected activity and scanner sensitivity.
- CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical coregistration and attenuation correction.
- Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation and scatter.
- Image Analysis:
  - Fuse the SPECT and CT images.
  - Draw regions of interest (ROIs) over the tumor and major organs (e.g., kidneys, liver, bone) on the co-registered images.
  - Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
  - Calculate tumor-to-background ratios.
- Biodistribution (Optional but recommended): At the final imaging time point, euthanize the animal, dissect the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to validate the imaging-based quantification.

## **Conclusion and Future Perspectives**

**Terbium-155** has unequivocally demonstrated its potential as a superior diagnostic radionuclide for SPECT imaging in oncology. Its ideal decay characteristics for high-resolution imaging, coupled with a half-life that accommodates a wide range of targeting vectors, make it a versatile tool for preclinical research. The true power of <sup>155</sup>Tb lies in its role within the terbium theranostic family, which promises a seamless transition from diagnosis to personalized radionuclide therapy.



Future efforts will likely focus on scaling up the production of <sup>155</sup>Tb to meet clinical demands and conducting first-in-human studies to validate the promising preclinical findings. As targeting molecules become more sophisticated, the need for precise diagnostic imaging to guide their therapeutic application will only increase. **Terbium-155** is perfectly poised to meet this need, heralding a new era of precision in nuclear oncology.

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